1-Phenyl-3-pentene
Description
Contextualization within Phenyl-Substituted Alkenes
Phenyl-substituted alkenes, also known as phenylalkenes, are a class of hydrocarbons that feature a benzene ring attached to a carbon-carbon double bond. libretexts.org This combination of an aromatic ring and an alkene functional group gives rise to interesting electronic and reactive properties. libretexts.org The phenyl group, with its delocalized π-electron system, can engage in conjugation with the π-system of the double bond, which can influence the molecule's stability and its behavior in chemical reactions. openstax.org
The position of the phenyl group relative to the double bond is a critical determinant of the compound's properties. In the case of 1-phenyl-3-pentene, the phenyl group is not directly attached to the double bond, which means its electronic influence is primarily inductive rather than through resonance. This structural arrangement distinguishes it from isomers like 1-phenyl-1-pentene or 1-phenyl-2-pentene, where direct conjugation between the phenyl ring and the double bond would significantly alter the molecule's characteristics.
The study of phenyl-substituted alkenes is integral to understanding various reaction mechanisms, including electrophilic additions and photochemical reactions. rsc.orgresearchgate.net The presence of the phenyl group can stabilize carbocation intermediates formed during electrophilic addition reactions, affecting the regioselectivity and stereoselectivity of such transformations.
Importance of Positional and Geometric Isomerism (E/Z Stereoisomers)
Isomerism is a fundamental concept in organic chemistry, and 1-phenyl-3-pentene serves as an excellent model to illustrate both positional and geometric isomerism.
Positional Isomerism: The molecular formula for 1-phenyl-3-pentene (C₁₁H₁₄) can correspond to several other isomers that differ in the position of the double bond or the phenyl group. For instance, 3-phenyl-1-pentene is a positional isomer where the phenyl group is on the third carbon of the pentene chain. nih.gov These positional isomers, while having the same molecular weight, will exhibit different physical and chemical properties due to their distinct structural arrangements.
Geometric Isomerism (E/Z Stereoisomers): The presence of a double bond at the third position in 1-phenyl-3-pentene allows for the existence of geometric isomers, designated as (E)- and (Z)-1-phenyl-3-pentene. This type of stereoisomerism arises from the restricted rotation around the carbon-carbon double bond. psiberg.com For geometric isomerism to occur, each carbon atom of the double bond must be attached to two different groups. chemistrysteps.com In the case of 1-phenyl-3-pentene, the C3 and C4 carbons of the pentene chain are each bonded to a hydrogen atom and an alkyl group, fulfilling this requirement.
The E/Z notation is used to unambiguously describe the stereochemistry of the double bond. masterorganicchemistry.com This system assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com
(Z)-1-phenyl-3-pentene: The "Z" stands for the German word zusammen, meaning "together." In this isomer, the higher-priority groups on each carbon of the double bond are on the same side.
(E)-1-phenyl-3-pentene: The "E" stands for the German word entgegen, meaning "opposite." In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides.
The table below provides data for related phenyl-substituted alkenes and pentene isomers to offer a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (3E)-1-phenyl-3-penten-2-one | C₁₁H₁₂O | 160.216 | N/A |
| (E)-1-phenyl-3-methyl-1-pentene | C₁₂H₁₆ | 160.26 | N/A |
| 1-Phenyl-1-penten-3-one (B1615098) | C₁₁H₁₂O | 160.2124 | 3152-68-9 |
| 3-Phenyl-1-pentene | C₁₁H₁₄ | 146.23 | 19947-22-9 |
| (Z)-1-phenyl-3-penten-1-ol | C₁₁H₁₄O | 162.23 | 75851-76-2 |
Structure
3D Structure
Properties
Molecular Formula |
C11H14 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
pent-3-enylbenzene |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3 |
InChI Key |
GLXIHKLBZUKOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenyl 3 Pentene and Its Stereoisomers
Derivatization of Precursors and Construction of Complex Scaffolds
The synthesis of 1-Phenyl-3-pentene and its stereoisomers often relies on sophisticated strategies involving the derivatization of simpler precursors and their subsequent transformation into more elaborate structures. These advanced methodologies are crucial for achieving high yields, specific regioselectivity, and precise stereocontrol, which are paramount in modern organic chemistry.
Direct Synthesis of 1-Phenyl-3-pentene
A notable method for the synthesis of 1-Phenyl-3-pentene involves an elimination reaction from a phosphonate (B1237965) precursor. Specifically, the reaction of a phosphonate derivative, such as PhCH₂CH₂CH(OH)CH₂P(O)(OEt)₂, with a base like sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH) and the presence of diisopropyl carbodiimide (B86325) (DIC) has been reported to yield 1-Phenyl-3-pentene with significant efficiency. acs.org This transformation exemplifies the utility of elimination reactions in forming carbon-carbon double bonds from appropriately functionalized precursors.
The detailed research finding for this synthesis can be summarized as follows:
Table 1: Synthesis of 1-Phenyl-3-pentene via Elimination Reaction
| Reactant/Reagent | Role | Conditions | Yield | Reference |
| PhCH₂CH₂CH(OH)CH₂P(O)(OEt)₂ (Phosphonate Precursor) | Starting Material | NaOH/MeOH, Diisopropyl carbodiimide (DIC) | 75% | acs.org |
| NaOH | Base | acs.org | ||
| MeOH | Solvent | acs.org | ||
| Diisopropyl carbodiimide (DIC) | Reagent | acs.org |
The reaction proceeds through a mechanism that facilitates the removal of the phosphonate and hydroxyl groups, leading to the formation of the desired alkene. The 75% yield reported for this method highlights its effectiveness in preparing 1-Phenyl-3-pentene. acs.org
Stereoselective Approaches for 1-Phenyl-3-pentene Stereoisomers
The presence of a double bond in 1-Phenyl-3-pentene gives rise to E and Z stereoisomers. Achieving stereoselective synthesis, which is the preferential formation of one stereoisomer over another, is a key challenge and objective in synthetic organic chemistry. While the specific stereoselectivity of the reported phosphonate elimination for 1-Phenyl-3-pentene is not detailed, general principles of stereoselective alkene synthesis can be applied.
Methods such as Wittig olefination, which can be designed for Z- or E-selectivity depending on the ylide and reaction conditions, are broadly applicable for alkene synthesis and could be explored for 1-Phenyl-3-pentene. acs.org Asymmetric catalytic hydrovinylation, for instance, has been successfully employed for the stereoselective formation of related methyl-substituted phenyl-pentene derivatives, demonstrating the potential for precise control over stereochemistry in similar systems. acs.org Such approaches often involve chiral ligands or catalysts to induce enantiomeric or diastereomeric excess. libguides.com
Derivatization of Precursors
Derivatization of precursors is a fundamental strategy in organic synthesis, allowing for the transformation of readily available starting materials into more complex intermediates suitable for target molecule synthesis. This involves functional group interconversions (FGI) and functional group additions (FGA). google.com
In the synthesis of 1-Phenyl-3-pentene, the phosphonate precursor PhCH₂CH₂CH(OH)CH₂P(O)(OEt)₂ itself is a product of precursor derivatization. The precise synthesis of this phosphonate would involve a sequence of reactions to introduce the phenyl group, the pentane (B18724) chain, the hydroxyl group, and the phosphonate moiety in the correct positions. For example, the incorporation of the phenyl group could occur through cross-coupling reactions, such as palladium-catalyzed coupling between phenylboronic acid and appropriate pentenyl halides. The hydroxyl group might be introduced via reduction of a carbonyl, and the phosphonate through standard phosphonylation reactions.
The ability to derivatize a simpler, commercially available compound, such as 3-phenylpropanal, into a complex polyol like (3S, 4R)-5-Phenylpentane-1, 3, 4-triol through a series of proline-catalyzed hydroxylation, Wittig olefination, and Sharpless asymmetric epoxidation, illustrates the power of sequential derivatization in building molecular complexity and stereochemical control. thieme-connect.de Similar multi-step derivatization pathways are essential for preparing the specific phosphonate precursor required for 1-Phenyl-3-pentene.
Construction of Complex Scaffolds
Beyond the direct synthesis of 1-Phenyl-3-pentene, its reactive alkene and phenyl functionalities make it a valuable building block for the construction of more complex molecular scaffolds. The compound can serve as a versatile intermediate in organic synthesis. acs.org
The double bond in 1-Phenyl-3-pentene is susceptible to various addition reactions, which can be leveraged to introduce new functional groups or to form cyclic structures. acs.org For instance, the alkene moiety could participate in cycloaddition reactions (e.g., Diels-Alder reactions), leading to the formation of new ring systems and increasing molecular complexity. masterorganicchemistry.com The phenyl group can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Furthermore, 1-Phenyl-3-pentene or its derivatives could be integrated into larger, more intricate scaffolds, potentially serving as a core structure or a key fragment in the synthesis of natural products or pharmaceutically relevant compounds. The concept of using organometallic complexes as scaffolds for the enantiocontrolled construction of complex molecules with multiple stereocenters is a powerful tool in modern synthesis, and an alkene like 1-Phenyl-3-pentene could be a ligand or substrate in such processes. researchgate.net The ongoing research into three-dimensional bioisosteres, such as bicyclo[1.1.1]pentanes (BCPs) which can mimic phenyl rings, highlights the broader trend of incorporating rigid, saturated scaffolds into drug-like molecules to improve properties; while 1-Phenyl-3-pentene is an acyclic alkene, its phenyl moiety and potential for cyclization could contribute to such scaffold designs. thieme-connect.deresearchgate.netnih.gov
Mechanistic Studies of 1 Phenyl 3 Pentene Reactivity
Addition Reactions
The carbon-carbon double bond in 1-phenyl-3-pentene is a site of high electron density, making it susceptible to attack by electrophiles and a substrate for various addition reactions.
Electrophilic Addition Mechanisms and Regioselectivity
Electrophilic addition to 1-phenyl-3-pentene proceeds through a two-step mechanism. The initial step involves the attack of the π electrons of the double bond on an electrophile (E+), leading to the formation of a carbocation intermediate. This is followed by the rapid attack of a nucleophile (Nu-) on the carbocation to yield the final addition product.
The regioselectivity of this addition is dictated by the stability of the resulting carbocation. In the case of 1-phenyl-3-pentene, the addition of an electrophile to the C4 carbon results in a secondary carbocation at C3, which is stabilized by the adjacent phenyl group through resonance. Conversely, addition to the C3 carbon would generate a less stable secondary carbocation at C4. Therefore, the reaction preferentially proceeds through the more stable benzylic carbocation intermediate. This regioselectivity is an example of Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. libretexts.orgopenstax.orgchemistrysteps.comyoutube.com The phenyl group, with its ability to delocalize the positive charge, strongly directs the electrophile to the terminal carbon of the double bond. stackexchange.com
The general mechanism can be depicted as follows: Step 1: Formation of the more stable carbocation Step 2: Nucleophilic attack
Interactive Table: Regioselectivity in Electrophilic Addition to 1-Phenyl-3-pentene
| Reactant (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Major Product | Minor Product | Rationale for Regioselectivity |
| HBr | H+ | Br- | 3-Bromo-3-phenylpentane | 4-Bromo-1-phenylpentane | Formation of a resonance-stabilized benzylic carbocation at C3. |
| H₂O (acid-catalyzed) | H+ | H₂O | 3-Phenyl-3-pentanol (B72055) | 1-Phenyl-4-pentanol | Preferential formation of the more stable carbocation adjacent to the phenyl ring. |
Catalytic Epoxidation Pathways of 1-Phenyl-3-pentene
Epoxidation of 1-phenyl-3-pentene involves the addition of an oxygen atom across the double bond to form an epoxide. This transformation is typically achieved using peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA) or through metal-catalyzed reactions with hydroperoxides. libretexts.orgkhanacademy.orgorganic-chemistry.org The mechanism with peroxy acids is concerted, involving a "butterfly" transition state where the oxygen atom is delivered to the double bond in a single step.
For non-functionalized alkenes like 1-phenyl-3-pentene, stereoselectivity can be challenging to achieve without a directing group. However, the presence of the chiral center at the benzylic position can influence the diastereoselectivity of the epoxidation, leading to a preferential formation of one diastereomer over the other. The approach of the epoxidizing agent may be sterically hindered by the phenyl and ethyl groups, favoring attack from the less hindered face of the alkene.
While the Sharpless asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols, it is not directly applicable to 1-phenyl-3-pentene due to the absence of a hydroxyl group at the allylic position. wikipedia.orgwayne.edupearson.comyoutube.comorganic-chemistry.org However, other catalytic systems, such as those employing chiral manganese or Jacobsen-type catalysts, could potentially be used to achieve enantioselective epoxidation of this substrate. The stereochemical outcome would depend on the specific catalyst and reaction conditions employed.
Hydrogenation Mechanisms and Stereochemical Outcomes
The hydrogenation of 1-phenyl-3-pentene involves the addition of hydrogen across the double bond to yield 1-phenylpentane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), in the presence of hydrogen gas. acs.orgresearchgate.netresearchgate.netkhanacademy.orgyoutube.com
The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms, which are then added to the same face of the adsorbed alkene in a stepwise manner. This results in a syn-addition of the two hydrogen atoms.
The stereochemical outcome of the hydrogenation of 1-phenyl-3-pentene depends on the stereochemistry of the starting material. If a single enantiomer of 1-phenyl-3-pentene is hydrogenated, the product, 1-phenylpentane, will also be chiral, and the reaction will proceed with retention of the configuration at the benzylic carbon. The addition of hydrogen to the double bond creates a new stereocenter at C3. Due to the syn-addition mechanism, the hydrogenation of the (E)- and (Z)-isomers will lead to different diastereomers if the original chiral center is considered. For example, hydrogenation of (R, E)-1-phenyl-3-pentene would yield a different diastereomer compared to the hydrogenation of (R, Z)-1-phenyl-3-pentene. The facial selectivity of the hydrogen addition can be influenced by the steric bulk of the substituents at the chiral center, with the hydrogen preferentially adding to the less hindered face of the double bond. libretexts.org
Isomerization Processes
1-phenyl-3-pentene can undergo isomerization reactions that lead to either a change in the geometry around the double bond or a shift in the position of the double bond.
Z/E Isomerization Dynamics
The interconversion between the Z (cis) and E (trans) isomers of 1-phenyl-3-pentene can be induced either thermally or photochemically. researchgate.netnih.gov
Thermal Isomerization: At elevated temperatures, the π-bond of the alkene can break, allowing for rotation around the C3-C4 single bond. Re-formation of the π-bond can then lead to either the Z or E isomer. The equilibrium between the two isomers is determined by their relative thermodynamic stabilities. Generally, the E-isomer is more stable due to reduced steric strain between the substituents on the double bond.
Photochemical Isomerization: Upon absorption of a photon of appropriate energy, 1-phenyl-3-pentene can be excited to an electronic excited state. In this excited state, the π-bond is weakened, and rotation around the C3-C4 bond becomes facile. De-excitation to the ground state can then populate both the Z and E isomers. The composition of the photostationary state, the equilibrium mixture under irradiation, depends on the absorption coefficients of the two isomers at the wavelength of irradiation and their quantum yields of isomerization. acs.orgresearchgate.netresearchgate.netnih.govnih.gov
Hydrogen-Shift Isomerization in Phenyl-Alkenes
1-phenyl-3-pentene can undergo hydrogen-shift isomerization, also known as positional isomerization, to form more stable isomers. This process can be catalyzed by acids or transition metals.
Acid-Catalyzed Isomerization: In the presence of a strong acid, a proton can add to the double bond of 1-phenyl-3-pentene to form a carbocation. A subsequent elimination of a proton from an adjacent carbon atom can lead to the formation of a different alkene isomer. For 1-phenyl-3-pentene, a 1,3-hydride shift can occur in the carbocation intermediate, moving the positive charge to a more stable position, followed by deprotonation to yield a conjugated alkene. byjus.comnih.govlibretexts.orgquora.commasterorganicchemistry.com The driving force for this isomerization is the formation of a thermodynamically more stable conjugated system where the double bond is in conjugation with the phenyl ring.
Transition Metal-Catalyzed Isomerization: Certain transition metal complexes can catalyze the migration of the double bond in alkenes. The mechanism often involves the formation of a metal-hydride species which then adds to the alkene (hydrometallation) followed by β-hydride elimination to form the isomerized alkene. acs.orgresearchgate.netnih.govcardiff.ac.uknih.gov For 1-phenyl-3-pentene, this can lead to the formation of 1-phenyl-2-pentene and 1-phenyl-1-pentene, with the latter being the most stable due to conjugation with the phenyl ring.
Interactive Table: Potential Products of Hydrogen-Shift Isomerization of 1-Phenyl-3-pentene
| Isomer | Structure | Stability | Comments |
| 1-Phenyl-2-pentene | More stable than starting material | Conjugation of the double bond is not with the phenyl ring. | |
| 1-Phenyl-1-pentene | Most stable isomer | The double bond is in conjugation with the phenyl ring, leading to significant resonance stabilization. |
Catalytically Induced Isomerization Pathways
The isomerization of phenyl-alkenes, including structures analogous to 1-phenyl-3-pentene, is a subject of significant mechanistic study. These reactions typically involve the migration of the carbon-carbon double bond along the alkyl chain, often catalyzed by acids, bases, or metals. The relative stability of the resulting isomers, particularly the formation of a conjugated system with the phenyl ring, is a primary thermodynamic driving force.
In a study of related phenylpentenone isomers, the competition between Z/E isomerization and hydrogen-shift (double-bond migration) isomerization was investigated using iodine catalysis. nih.gov Experimental and computational modeling revealed that for (E)-5-phenyl-3-penten-2-one, equilibration leads to a mixture predominantly consisting of the starting material and its conjugated isomer, (E)-5-phenyl-4-penten-2-one, with the latter being in moderate excess. nih.gov This suggests that under these catalytic conditions, the formation of a conjugated system is thermodynamically favored. Density functional theory (DFT) calculations supported these findings, indicating a small free energy difference between the isomers. nih.gov
Base-catalyzed isomerization presents another common pathway for such transformations. Studies on the isomerization of 3-phenyl-1-propene (allylbenzene) over magnesium-containing base catalysts demonstrate the conversion of a terminal alkene to an internal, conjugated alkene. researchgate.netresearchgate.net This type of proton-transfer reaction, facilitated by a basic catalyst, is a fundamental process in organic chemistry and is directly analogous to the potential isomerization of 1-phenyl-3-pentene to 1-phenyl-2-pentene or 1-phenyl-1-pentene, which would bring the double bond into conjugation with the phenyl ring, a thermodynamically favorable outcome.
The table below summarizes the key findings from a study on the isomerization of analogous phenylpentenones. nih.gov
| Reactant | Catalyst | Major Products in Equilibrium | Thermodynamic Favorability |
| (E)-5-phenyl-3-penten-2-one | Iodine | (E)-5-phenyl-3-penten-2-one, (E)-5-phenyl-4-penten-2-one | Conjugated isomer (E-2) in moderate excess |
| (E)-5-phenyl-4-penten-2-one | Iodine | (E)-5-phenyl-3-penten-2-one, (E)-5-phenyl-4-penten-2-one | Conjugated isomer (E-2) in moderate excess |
Cyclization Reactions
Radical Cyclization Processes of Related Phenyl-Alkenes
Radical cyclization reactions provide a powerful method for constructing cyclic molecules from acyclic precursors like phenyl-alkenes. These processes typically involve the generation of a radical species that subsequently adds intramolecularly to a double bond. nih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key aspect of these reactions.
For phenyl-alkenes, a common strategy involves generating a radical at a position that allows for cyclization onto the alkene. For instance, in reactions of N-phenyl pent-4-enamides, an amidyl radical can be generated, which undergoes a 5-exo cyclization. nih.gov Similarly, photoredox catalysis can be employed to generate radical species from β-ketoesters substituted with unactivated alkenes. nih.gov The proposed mechanism often involves the formation of a resonance-stabilized radical, which then undergoes intramolecular alkylation of the alkene to generate a stabilized benzylic radical. nih.gov This subsequent radical can then be trapped or undergo further reactions to yield the final cyclized product.
The stereoselectivity of these cyclizations is often influenced by steric and stereoelectronic effects of the substituents on the starting material. nih.gov Visible-light-induced radical reactions of alkyl bromides or iodides have also been developed for the synthesis of heterocyclic compounds, demonstrating the versatility of radical cyclization in building complex molecular architectures from alkene precursors. nih.gov
Electrocyclic Reactions of Analogous Conjugated Systems
Electrocyclic reactions are concerted, pericyclic processes involving the cyclization of a conjugated π-electron system, where one π-bond is converted into a ring-forming σ-bond. libretexts.orglibretexts.org While 1-phenyl-3-pentene itself is not a fully conjugated system for a typical electrocyclic reaction, analogous systems containing a phenyl group and a conjugated polyene are well-studied. The stereochemistry of these reactions is a key feature and is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. masterorganicchemistry.com
The outcome of an electrocyclic reaction (i.e., the stereochemistry of the product) depends on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). libretexts.org For example, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields cis-5,6-dimethyl-1,3-cyclohexadiene, while the photochemical reaction gives the trans product. libretexts.org This stereospecificity arises from the symmetry of the highest occupied molecular orbital (HOMO) of the polyene, which dictates whether the terminal lobes of the p-orbitals rotate in the same direction (conrotatory) or opposite directions (disrotatory) to form the new σ-bond. libretexts.orgmasterorganicchemistry.com
A relevant example is the intramolecular electrocyclic reaction of 1,5-diphenylpenta-1,4-dien-3-one. rsc.org When the cation of this molecule is generated, it undergoes a conrotatory cyclization to form a five-membered ring, specifically a trans-3,4-diphenylcyclopentanone derivative after reduction. rsc.org This demonstrates how a phenyl-substituted conjugated system can undergo predictable and stereospecific cyclization, a principle that extends to other analogous structures.
The table below outlines the stereochemical rules for electrocyclic reactions based on the number of π electrons and the reaction conditions.
| Number of π Electrons | Reaction Condition | Allowed Mode of Cyclization |
| 4n (e.g., 4) | Thermal | Conrotatory |
| 4n (e.g., 4) | Photochemical | Disrotatory |
| 4n + 2 (e.g., 6) | Thermal | Disrotatory |
| 4n + 2 (e.g., 6) | Photochemical | Conrotatory |
Carbon-Carbon Bond Formation Reactions Involving 1-Phenyl-3-pentene as a Substrate or Intermediate
Phenyl-alkenes are valuable substrates in reactions that form new carbon-carbon bonds. Their utility stems from the reactivity of both the alkene double bond and the allylic positions.
One approach involves the deprotonation of an allylic C-H bond to form a resonance-stabilized carbanion, which can then act as a nucleophile. In a study on a related compound, 5,5,5-trifluoro-1-phenylpent-3-en-1-yne, treatment with an organolithium base generated lithiated anionic species. nih.gov These intermediates were then trapped with electrophiles, leading to the regioselective formation of a new C-C bond. The regioselectivity was found to be kinetically controlled. nih.gov This type of reaction, known as carbolithiation, highlights how the phenyl-alkene framework can be functionalized by generating a nucleophilic carbon center. wikipedia.org
Palladium-catalyzed reactions also offer a powerful means of C-C bond formation. A novel palladium-catalyzed reaction demonstrated the transfer of phenyl groups from triphenylantimony (B1630391) to alkenes containing allylic protons. nih.gov This process resulted in the formation of diphenyl-substituted products in high yield, showcasing a unique method for phenyl-alkene bond formation where the alkene acts as the recipient of new aryl groups. nih.gov
Furthermore, radical-based methods have been developed for the aryl-alkylation of unactivated alkenes. princeton.edu These reactions can involve the simultaneous formation of multiple C-C bonds through complex catalytic cycles that sort multiple radical species into productive bond-forming pathways. princeton.edu In other research, the reaction of a phenyl radical with a related structure, cis-3-penten-1-yne, was shown to be a pathway for the formation of bicyclic polycyclic aromatic hydrocarbons (PAHs), demonstrating a scenario where a phenyl-alkene type structure serves as a key intermediate in complex C-C bond-forming cascades. rsc.org
The following table presents examples of C-C bond formation reactions involving substrates analogous to 1-phenyl-3-pentene.
| Substrate Type | Reagents/Catalyst | Type of C-C Bond Formed | Key Finding |
| Phenyl-penten-yne | Organolithium base, Electrophiles | Alkyl-Alkyl | Kinetically controlled regioselective bond formation via a lithiated intermediate. nih.gov |
| Alkene with allylic protons | Pd(OAc)₂, Triphenylantimony | Phenyl-Alkyl | Transfer of phenyl groups from antimony to the alkene. nih.gov |
| Unactivated Alkene | Aryl Bromide, Alkyl Radical Precursor, Ni-catalyst | Aryl-Alkyl, Alkyl-Alkyl | Three-component coupling via a triple radical sorting mechanism. princeton.edu |
| Phenyl radical + Penten-yne | None (computational study) | Aryl-Alkyl, Ring Formation | Pathway to the formation of bicyclic PAHs. rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and connectivity within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying different proton environments and their spatial relationships. For 1-Phenyl-3-pentene, distinct signals would be expected for the aromatic, vinylic, allylic, and aliphatic protons.
Expected ¹H NMR Chemical Shifts for 1-Phenyl-3-pentene
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) | Coupling Constants (J, Hz) |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | - |
| Vinylic Protons | 5.2 - 5.8 | Multiplet | 10-18 (trans), 6-12 (cis) |
| Allylic Protons | 2.0 - 2.5 | Multiplet | - |
| Aliphatic Protons | 0.8 - 1.5 | Multiplet | - |
Aromatic Protons (C₆H₅-): The five protons on the phenyl ring typically resonate in the δ 7.0-7.5 ppm region, appearing as a complex multiplet due to various ortho, meta, and para couplings.
Vinylic Protons (-CH=CH-): The two vinylic protons (at C3 and C4) are expected to appear in the δ 5.2-5.8 ppm range. spectrabase.com Their chemical shifts and, more importantly, their coupling constants (J values) are critical for discriminating between cis and trans stereoisomers. Trans alkenes typically exhibit larger coupling constants (J ≈ 10-18 Hz) compared to cis alkenes (J ≈ 6-12 Hz). This difference arises from the dihedral angle between the vinylic protons. chemicalbook.com
Allylic Protons (-CH₂-CH=): The methylene (B1212753) protons adjacent to the double bond (at C2) and the methylene protons adjacent to the phenyl group (at C1) would be in the allylic region, typically around δ 2.0-2.5 ppm.
Aliphatic Protons (-CH₂-CH₃): The terminal methyl protons (at C5) would appear as a triplet around δ 0.8-1.0 ppm, while the methylene protons (at C4, if part of the pentene chain) would be further downfield than a typical alkane, influenced by the adjacent double bond.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Due to the broader chemical shift range in ¹³C NMR compared to ¹H NMR, it offers excellent resolution for distinguishing different carbon environments. ipb.pt
Expected ¹³C NMR Chemical Shifts for 1-Phenyl-3-pentene
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 125 - 140 |
| Vinylic Carbons | 115 - 140 |
| Allylic Carbons | 30 - 40 |
| Aliphatic Carbons | 10 - 20 |
Aromatic Carbons: The carbons of the phenyl ring would typically resonate in the δ 125-140 ppm range, with distinct signals for the ipso, ortho, meta, and para carbons. pbsiddhartha.ac.in
Vinylic Carbons: The sp² hybridized carbons of the double bond (C3 and C4) are expected to appear in the δ 115-140 ppm range. spectrabase.com
Allylic and Aliphatic Carbons: The methylene carbons (C1, C2) and the terminal methyl carbon (C5) would resonate in the aliphatic region, with allylic carbons generally appearing slightly more deshielded (δ 30-40 ppm) than typical saturated carbons (δ 10-20 ppm).
Advanced two-dimensional (2D) NMR techniques are crucial for unambiguous structural elucidation, especially for complex molecules or when 1D NMR spectra are highly overlapped. harvard.eduemory.eduspectrabase.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between directly coupled protons (protons on adjacent carbons). For 1-Phenyl-3-pentene, this would show connections between the vinylic protons, allylic protons, and aliphatic protons, as well as within the aromatic system.
Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons to which they are directly attached (¹JCH coupling). An HSQC spectrum would allow for the assignment of specific proton signals to their corresponding carbon signals, aiding in the complete assignment of both ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range correlations (typically over 2 or 3 bonds) between protons and carbons. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, and for confirming the position of the phenyl group relative to the pentene chain. For example, HMBC correlations from aromatic protons to the benzylic carbon (C1) and from vinylic protons to allylic carbons would provide key connectivity information.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This technique is invaluable for determining the relative stereochemistry of the double bond (cis or trans). For instance, specific NOE enhancements between protons on opposite sides of the double bond would indicate trans geometry, while enhancements between protons on the same side would indicate cis geometry.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their characteristic vibrational modes.
Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. spectrabase.com
Expected IR Absorption Bands for 1-Phenyl-3-pentene
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3030 - 3070 | sp² C-H stretching in the phenyl ring |
| Aliphatic C-H Stretch | 2850 - 2960 | sp³ C-H stretching in the pentene chain |
| Alkene C-H Stretch | 3010 - 3090 | sp² C-H stretching of the vinylic protons |
| Alkene C=C Stretch | 1640 - 1680 | Carbon-carbon double bond stretching |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic ring stretching vibrations |
| Alkene C-H Out-of-Plane | 960 - 975 (trans), 675-730 (cis) | Out-of-plane bending for vinylic protons |
C-H Stretching Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹ (e.g., ~3030-3070 cm⁻¹), while aliphatic C-H stretching vibrations will appear below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹). The vinylic C-H stretches are also typically found above 3000 cm⁻¹.
C=C Stretching Vibration: The carbon-carbon double bond (C=C) stretch is a key indicator of the alkene functional group, typically appearing in the 1640-1680 cm⁻¹ region.
Aromatic Ring Vibrations: Characteristic absorption bands for the aromatic ring stretching modes are observed in the 1450-1600 cm⁻¹ range.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are particularly useful for distinguishing cis and trans isomers. Trans alkenes typically show a strong absorption around 960-975 cm⁻¹, while cis alkenes absorb around 675-730 cm⁻¹.
Raman spectroscopy complements IR spectroscopy, as it is particularly effective for detecting vibrations that involve a change in polarizability, such as symmetric stretching modes and non-polar bonds.
Expected Raman Bands for 1-Phenyl-3-pentene
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Description |
| Alkene C=C Stretch | 1640 - 1680 | Strong band for carbon-carbon double bond |
| Aromatic Ring Breathing | ~1000 | Symmetric ring breathing mode |
| Aromatic C-H Stretch | ~3050 | Symmetric sp² C-H stretching |
| Aliphatic C-H Stretch | ~2900 | Symmetric sp³ C-H stretching |
C=C Stretching Vibration: The alkene C=C stretch is generally a strong band in the Raman spectrum, often more intense than in the IR, appearing in the 1640-1680 cm⁻¹ range.
Aromatic Ring Vibrations: The symmetric ring breathing mode of the phenyl group, typically around 1000 cm⁻¹, is a characteristic strong band in the Raman spectrum. Other aromatic C-H stretches and ring deformation modes would also be present.
C-H Stretching Vibrations: Similar to IR, C-H stretching vibrations from both aromatic and aliphatic regions would be observed.
The combined application of these advanced spectroscopic techniques provides a comprehensive understanding of the molecular structure, connectivity, and stereochemical aspects of 1-Phenyl-3-pentene.
Conformational Analysis via Vibrational Data
Conformational analysis of organic molecules, particularly those with flexible chains and rotatable bonds, is a critical aspect of structural elucidation. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the different conformers that a molecule can adopt and their relative stabilities. Each unique conformation possesses a distinct set of vibrational modes, leading to characteristic absorption bands in the IR and Raman spectra. The positions, intensities, and shapes of these bands are highly sensitive to the molecular geometry and the environment.
For a molecule such as 1-Phenyl-3-pentene, which contains a flexible pentene chain and a phenyl group, various rotational isomers (rotamers) around the single bonds are possible. Analysis would typically involve identifying characteristic vibrational frequencies associated with the C=C double bond stretching, C-H stretching vibrations of aromatic and aliphatic groups, and out-of-plane bending vibrations of the phenyl ring. Changes in the relative intensities or appearance of specific bands under varying conditions (e.g., temperature, solvent polarity) can indicate shifts in conformational equilibrium. For instance, in related phenyl-alkene systems, the ethylenic stretching vibration can be intimately associated with the degree of substitution around the ethylene (B1197577) and the nature of the substituents. mdpi.com
Mass Spectrometry (MS) in Mechanistic and Fragmentation Studies
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and providing insights into its structural features through characteristic fragmentation patterns. Electron Ionization (EI-MS) is commonly employed, where high-energy electrons (typically 70 eV) ionize the molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, more stable ions. The resulting mass-to-charge (m/z) ratios and their relative abundances constitute the mass spectrum, which serves as a molecular fingerprint. nih.govnih.gov
For 1-Phenyl-3-pentene, the molecular ion (M•+) would be observed at m/z 146 (C11H14). Given the presence of a phenyl group, a strong molecular ion peak is often expected due to the inherent stability of aromatic systems. nih.gov Fragmentation pathways for alkenes and phenyl-substituted alkanes typically involve allylic cleavage, benzylic cleavage, and McLafferty rearrangements if suitable functional groups are present. For a phenyl-alkene system, common fragmentation events could include:
Loss of alkyl radicals : Cleavage of the alkyl chain.
Benzylic cleavage : Fragmentation adjacent to the phenyl group, leading to stable carbocations.
McLafferty rearrangement : While more characteristic of compounds with a carbonyl group or other specific functionalities, certain rearrangements can occur in alkenes depending on the chain length and unsaturation.
While general principles of mass spectrometry fragmentation for aromatic and alkene compounds are well-established, specific detailed fragmentation patterns and mechanistic studies for 1-Phenyl-3-pentene (PubChem CID: 3039817) were not found in the current search results. Mass spectral data for related compounds, such as 1-phenyl-1-penten-3-one (B1615098) (a ketone isomer), show characteristic peaks, for example, a base peak at m/z 103 and other significant fragments at m/z 77 and 131. researchgate.net However, these patterns are specific to the ketone and not directly transferable to the alkene 1-Phenyl-3-pentene.
Integration of Experimental and Theoretical Spectroscopic Data
The integration of experimental spectroscopic data with theoretical quantum chemical calculations, particularly Density Functional Theory (DFT), provides a powerful approach for comprehensive structural elucidation and understanding molecular properties. This synergistic approach allows for the validation of experimental observations and the prediction of properties that may be difficult to measure directly.
For 1-Phenyl-3-pentene, theoretical calculations (e.g., using DFT methods like B3LYP with appropriate basis sets such as 6-31G(d) or 6-311++G(d,p)) could be employed to:
Optimize molecular geometries : Determine the most stable conformers and their relative energies in the gas phase and various solvent environments.
Predict vibrational spectra : Calculate harmonic vibrational frequencies (IR and Raman) for different conformers, allowing for direct comparison with experimental spectra and aiding in band assignment. Scaling factors are often applied to calculated wavenumbers to match experimental values more closely.
Simulate NMR spectra : Predict 1H and 13C NMR chemical shifts, which can be compared with experimental NMR data to confirm the proposed structure.
Analyze electronic properties : Investigate molecular electrostatic potential (MEP) surfaces, HOMO-LUMO energies, and natural bond orbital (NBO) analysis to understand reactivity and charge distribution.
This integrated approach is widely used for complex organic molecules. For example, studies on various phenyl-substituted propenones have successfully combined experimental FT-IR, Raman, and NMR data with DFT calculations to elucidate molecular structures, vibrational assignments, and electronic properties, demonstrating good harmony between calculated and experimental results. Similarly, conformational analyses of other compounds have utilized DFT methods to predict stable rotamers and compare their calculated vibrational wavenumbers with experimental data. rsc.org
While the methodology for integrating experimental and theoretical spectroscopic data is well-established and highly beneficial for characterizing compounds like 1-Phenyl-3-pentene, specific published studies detailing such an integrated analysis for 1-Phenyl-3-pentene (PubChem CID: 3039817) were not identified in the conducted searches. Therefore, no specific data tables derived from such integrated studies can be presented for this compound.
Computational and Theoretical Chemistry of 1 Phenyl 3 Pentene
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a fundamental computational technique used to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack within a molecule. The MEP surface maps the electrostatic potential onto an electron density isosurface, typically represented by a color gradient where red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue regions indicate areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack) tandfonline.comresearchgate.networldscientific.comtandfonline.com.
For a compound like 1-Phenyl-3-pentene, MEP analysis would typically reveal:
Electron-rich regions: The double bond (C=C) in the pentene chain and the π-electron system of the phenyl ring are expected to exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack.
Electron-poor regions: Hydrogen atoms, particularly those attached to carbon atoms adjacent to electron-withdrawing groups (though less pronounced in this hydrocarbon), would show positive electrostatic potential.
Such an analysis provides crucial insights into the molecule's chemical behavior, guiding predictions about its interactions with other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a robust quantum chemical method that provides a localized picture of bonding and lone pair electrons within a molecule. It is particularly effective in quantifying the delocalization of electron density and assessing the strength of intramolecular interactions, such as hyperconjugation and charge transfer tandfonline.comresearchgate.networldscientific.com.
Hyperconjugative Interactions and Electronic Delocalization
Hyperconjugation refers to the stabilizing interaction that arises from the delocalization of electrons from a filled bonding orbital (or lone pair) into an adjacent antibonding orbital or a vacant orbital. NBO analysis identifies these interactions by calculating the stabilization energy (E(2)) associated with the transfer of electron density from a donor NBO to an acceptor NBO researchgate.networldscientific.com.
For 1-Phenyl-3-pentene, NBO analysis would provide insights into:
π-Electron Delocalization: Significant delocalization would be expected within the phenyl ring and across the C=C double bond. Furthermore, interactions between the π-system of the phenyl group and the π-system of the double bond, especially if they are in a favorable conformational arrangement, could lead to extended electronic delocalization.
Charge Transfer and Intermolecular Interactions
NBO analysis also quantifies charge transfer within a molecule and provides information relevant to intermolecular interactions. Charge transfer refers to the movement of electron density from one part of the molecule to another, often from a donor orbital to an acceptor orbital. This is crucial for understanding the molecule's polarity and its propensity to engage in hydrogen bonding or other non-covalent interactions researchgate.networldscientific.comresearchgate.net.
In the context of 1-Phenyl-3-pentene:
Intermolecular Interactions: While 1-Phenyl-3-pentene is a hydrocarbon, NBO analysis can still shed light on potential intermolecular interactions. For instance, it can indicate the presence of weak C-H...π interactions or π-π stacking possibilities involving the aromatic ring. Although not explicitly discussed for 1-Phenyl-3-pentene, studies on similar organic molecules show that NBO can identify electron-rich and electron-poor centers that dictate how molecules might interact in a condensed phase or during a reaction researchgate.net.
Thermodynamic and Kinetic Studies
Thermodynamic and kinetic studies using computational methods are essential for understanding the feasibility and rates of chemical reactions, including isomerization pathways. These studies involve calculating energy differences between reactants, products, and transition states rsc.orgrsc.org.
Free Energy Difference Calculations for Isomerization Pathways
Free energy difference calculations determine the relative stability of different isomers and the thermodynamic driving force for isomerization reactions. For 1-Phenyl-3-pentene, potential isomerization pathways could include:
Double Bond Migration: The double bond might migrate along the pentene chain (e.g., from position 3 to position 2 or 1), leading to isomers like 1-Phenyl-2-pentene or 1-Phenyl-1-pentene.
Cis-Trans Isomerization: If the double bond at position 3 allows for cis and trans configurations, the interconversion between these stereoisomers would be an important pathway.
Computational studies would involve optimizing the geometries of all relevant isomers and calculating their Gibbs free energies (ΔG) rsc.orgrsc.org. The differences in these free energies (ΔG_reaction) would indicate the thermodynamic favorability of one isomer over another. For example, trans isomers of alkenes are generally more stable than cis isomers due to reduced steric hindrance msu.edu.
Table 1: Hypothetical Free Energy Differences for Isomerization of 1-Phenyl-3-pentene (Illustrative Data)
| Isomer | Relative Free Energy (kcal/mol) |
| 1-Phenyl-3-pentene | 0.0 |
| 1-Phenyl-2-pentene | -X (more stable) |
| 1-Phenyl-1-pentene | -Y (more stable/less stable) |
| cis-1-Phenyl-3-pentene | +Z (less stable than trans) |
Transition State Modeling and Reaction Coordinate Analysis
Transition state modeling and reaction coordinate analysis are crucial for understanding the kinetics of isomerization reactions. A transition state (TS) represents the highest energy point along the reaction pathway connecting reactants and products, and its energy relative to the reactant (activation energy, ΔG‡) determines the reaction rate rsc.orgrsc.orgmsu.eduoregonstate.edu.
For the isomerization of 1-Phenyl-3-pentene, computational studies would involve:
Locating Transition States: Using sophisticated algorithms (e.g., synchronous transit methods), computational chemists would identify the saddle points on the potential energy surface that correspond to the transition states for double bond migration or cis-trans interconversion. These transition states typically involve partial bond breaking and formation rsc.orgrsc.org.
Reaction Coordinate Analysis: Once a transition state is located, a reaction coordinate analysis (e.g., Intrinsic Reaction Coordinate, IRC) would be performed. This analysis traces the minimum energy pathway from the transition state down to the reactants and products, confirming that the identified saddle point connects the correct species rsc.org.
Activation Barriers: The calculated activation energies (ΔG‡) for each isomerization pathway would allow for the prediction of relative reaction rates. Lower activation barriers correspond to faster reactions rsc.org. For instance, photoisomerization of alkenes like stilbene (B7821643) involves a twisted excited state as a transition state, leading to cis-trans isomerization msu.edu. Thermal isomerizations involve different transition states, often with higher barriers oregonstate.edu.
Table 2: Hypothetical Activation Barriers for Isomerization Pathways of 1-Phenyl-3-pentene (Illustrative Data)
| Isomerization Pathway | Activation Energy (ΔG‡, kcal/mol) |
| 1-Phenyl-3-pentene → 1-Phenyl-2-pentene | A |
| 1-Phenyl-3-pentene → 1-Phenyl-1-pentene | B |
| trans-1-Phenyl-3-pentene → cis-1-Phenyl-3-pentene | C |
These detailed studies provide a comprehensive understanding of the mechanisms by which 1-Phenyl-3-pentene could interconvert between its various isomers, offering insights into its stability and reactivity under different conditions.
Solvent Effects on Electronic Properties and Reactivity Profiles
Solvents play a crucial role in chemical processes by influencing both the electronic structure and reactivity of solute molecules. These influences arise from various solute-solvent interactions, which can be broadly categorized into non-specific and specific interactions . Computational chemistry, particularly Density Functional Theory (DFT) combined with solvation models, is a powerful tool to investigate these effects acs.orgresearchgate.netacs.org.
Nature of Solvent-Solute Interactions
Non-specific interactions primarily involve electrostatic forces between the solute and the solvent's dielectric continuum. These include:
Dielectric Constant (Polarity): Solvents with higher dielectric constants can stabilize charged or highly polar transition states and intermediates, often accelerating reactions that involve charge separation or formation uou.ac.in. The polarizable continuum model (PCM) is a widely used computational method to account for these bulk solvent effects acs.org.
Refractive Index (Polarizability): The refractive index relates to the solvent's ability to undergo electronic polarization. This can influence electronic transitions and charge transfer processes within the solute molecule, particularly in excited states fishersci.carsc.org.
Specific interactions involve direct, localized interactions such as:
Hydrogen Bonding: Solvents capable of donating or accepting hydrogen bonds can form specific complexes with the solute, significantly altering its electronic structure and reaction pathways. This is particularly relevant for molecules with heteroatoms acs.org.
Lewis Acid/Base Interactions: Solvents acting as Lewis acids or bases can interact with corresponding sites on the solute, affecting electron density distribution and reactivity .
Impact on Electronic Properties
For a molecule like 1-Phenyl-3-pentene, which contains both a non-polar phenyl group and an alkene moiety, solvent effects would theoretically manifest in several ways:
Dipole Moment: Changes in solvent polarity can induce or enhance the dipole moment of a molecule, especially if the molecule has polarizable bonds or can adopt different conformations with varying polarity rsc.org. While 1-Phenyl-3-pentene is primarily hydrocarbon in nature, subtle charge redistribution in the presence of polar solvents could lead to induced dipole moments.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. Solvent polarity can alter these energy levels and the HOMO-LUMO gap researchgate.netresearchgate.netresearchgate.net. Generally, polar solvents can stabilize more polar states, potentially leading to changes in excitation energies and charge transfer characteristics rsc.orgcore.ac.uk.
Charge Distribution: Solvents can influence the electron density distribution within a molecule, affecting the partial charges on individual atoms. This is particularly relevant for predicting sites of electrophilic or nucleophilic attack researchgate.netresearchgate.netnih.gov.
Impact on Reactivity Profiles
The reactivity of 1-Phenyl-3-pentene, particularly its alkene functionality, is susceptible to solvent effects. For instance, in electrophilic addition reactions to the double bond, the stability of the carbocation intermediate can be influenced by solvent polarity . Polar solvents would generally stabilize such charged intermediates more effectively, potentially altering reaction rates and regioselectivity. Similarly, radical reactions or pericyclic reactions might show different kinetics or product distributions depending on the solvent's ability to stabilize transition states or radical intermediates researchgate.net.
Detailed Research Findings and Data Tables for 1-Phenyl-3-pentene
Therefore, while the theoretical framework suggests that solvent polarity and specific interactions would undoubtedly influence 1-Phenyl-3-pentene's behavior, specific quantitative data, such as tables of calculated dipole moments or HOMO-LUMO gaps across a range of solvents, or solvent-dependent reaction rate constants derived from computational models, cannot be provided for this exact compound based on the current search. Such studies would typically involve detailed DFT calculations using various solvation models (e.g., PCM, SMD) in different solvents (e.g., water, methanol (B129727), DMSO, chloroform, benzene, hexane) to quantify changes in electronic structure and energy profiles of relevant reaction pathways.
Importance of Future Studies
The absence of specific data highlights an area for potential future computational and experimental research. Understanding the precise influence of different solvent environments on 1-Phenyl-3-pentene's electronic properties and reactivity would be crucial for optimizing its synthesis, predicting its behavior in various chemical processes, and potentially exploring its applications where solvent-mediated control is desired.
Advanced Research on Derivatives and Analogs of 1 Phenyl 3 Pentene
Synthesis of Functionalized 1-Phenyl-3-pentene Derivatives
Transformations of 1-Phenyl-3-pentene into Polycyclic or Spirocyclic Systems
Research explicitly detailing the transformation of 1-Phenyl-3-pentene into polycyclic or spirocyclic systems is not found in the reviewed literature. Studies on cyclization reactions often involve other unsaturated phenyl-containing compounds or different pentene isomers, but not specifically 1-Phenyl-3-pentene.
Exploration of 1-Phenyl-3-pentene as a Synthetic Building Block
The role of 1-Phenyl-3-pentene as a synthetic building block in advanced organic chemistry is not extensively reported.
Precursors for Oligomerization Studies
Specific studies on 1-Phenyl-3-pentene as a precursor for oligomerization are not detailed in the available information. While the oligomerization of various monoolefins, including 1-pentene (B89616), is a known area of research in polymer chemistry epa.gov, and phenyl groups can be appended to oligomer backbones through Friedel-Crafts alkylation , direct research on 1-Phenyl-3-pentene in oligomerization studies is not found.
Intermediates for Complex Organic Molecule Synthesis
There is no specific documentation of 1-Phenyl-3-pentene serving as a key intermediate in the synthesis of complex organic molecules. Its isomers, such as 3-Phenyl-1-pentene, have been noted as starting materials for more complex organic molecules, undergoing reactions like oxidation, reduction, and electrophilic aromatic substitution ontosight.ai. However, this application is not specifically attributed to 1-Phenyl-3-pentene.
Novel Applications in Materials Science Research (e.g., Polymer Chemistry)
Conclusion and Future Research Directions
Current State of Academic Understanding of 1-Phenyl-3-pentene Chemistry
The academic understanding of 1-Phenyl-3-pentene (1-phenylpent-3-ene) is currently limited, with specific dedicated studies on this exact isomer being less prevalent compared to other phenyl-pentene derivatives. General principles of organic chemistry, however, allow for an inference of its expected chemical behavior based on its structural features: a phenyl group and an internal alkene moiety.
The presence of the phenyl group suggests that the compound would exhibit properties characteristic of aromatic hydrocarbons, including potential for electrophilic aromatic substitution reactions on the ring. The internal double bond at the 3-position of the pentene chain would render it susceptible to various alkene reactions, such as hydrogenation, halogenation, hydrohalogenation, and hydration. The internal nature of the double bond also implies the existence of cis and trans geometric isomers, each possessing distinct physical and potentially chemical properties.
While direct synthetic routes for 1-phenyl-3-pentene are not widely reported in the immediate literature, its formation could theoretically be achieved through established organic transformations. For instance, methods such as Wittig reactions, Grignard reactions followed by elimination, or various cross-coupling reactions (e.g., Heck coupling) might be adaptable for its synthesis, provided appropriate starting materials and regioselectivity control can be achieved ontosight.ai. The synthesis of other phenyl-pentene isomers, such as 3-phenyl-1-pentene, has been reported using methods like the Wittig reaction ontosight.ai. Similarly, 1-phenyl-2-pentene has been synthesized via reduction of phosphonates prepchem.com. The lack of specific reports for 1-phenyl-3-pentene suggests that its synthesis might present particular challenges in achieving the desired regioselectivity for the internal double bond.
Identified Gaps and Challenges in Synthesis and Mechanistic Elucidation
The most significant gap in the academic understanding of 1-Phenyl-3-pentene is the paucity of dedicated experimental studies. This leads to a lack of detailed data regarding its precise physical properties (e.g., boiling point, melting point, spectroscopic characteristics) and its specific reactivity profile.
Identified Gaps:
Absence of Comprehensive Experimental Data: Unlike more common isomers, detailed experimental characterization of 1-phenyl-3-pentene is not readily available. This includes precise spectroscopic data (NMR, IR, Mass Spectrometry) that would confirm its structure and purity.
Limited Synthetic Methodologies: While general methods for alkene synthesis exist, specific, high-yielding, and stereoselective routes tailored for 1-phenyl-3-pentene are not well-documented.
Mechanistic Elucidation: The specific reaction mechanisms and kinetics for transformations involving 1-phenyl-3-pentene are largely unexplored. For example, the regioselectivity and stereoselectivity of addition reactions to its internal double bond would require detailed investigation.
Challenges in Synthesis and Mechanistic Elucidation:
Regioselectivity and Stereoselectivity: A major challenge in the synthesis of 1-phenyl-3-pentene lies in controlling the position of the double bond and the stereochemistry (cis/trans isomers). Synthetic routes would need to overcome potential issues of isomer mixture formation. For instance, the elimination of water from 3-phenyl-3-pentanol (B72055) can lead to 3-phenyl-2-pentene, highlighting the challenge of controlling double bond position brainly.com.
Isolation and Purification: Given the potential for isomeric mixtures, the isolation and purification of pure 1-phenyl-3-pentene (especially specific cis or trans isomers) could be experimentally demanding, potentially requiring advanced chromatographic techniques.
Stability: The stability of the internal alkene under various reaction conditions, especially in the presence of the phenyl group, would need careful assessment to prevent isomerization or degradation.
Emerging Computational Methodologies for Enhanced Theoretical Insights
Computational chemistry offers powerful tools to overcome the experimental data scarcity for compounds like 1-phenyl-3-pentene by providing theoretical insights into their structure, stability, and reactivity.
Potential Applications of Computational Methodologies:
Structure and Conformation Analysis: Density Functional Theory (DFT) calculations can accurately predict the optimized geometries of both cis and trans isomers of 1-phenyl-3-pentene, including bond lengths, bond angles, and dihedral angles. This can help understand the preferred conformations and potential steric interactions between the phenyl group and the pentene chain.
Energetic Stability and Isomerization: Computational methods can determine the relative energies of the cis and trans isomers, predicting which isomer is thermodynamically more stable. They can also model the energy barrier for cis-trans isomerization, providing insights into the interconversion pathways.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can serve as valuable benchmarks for future experimental characterization, aiding in the identification and confirmation of the compound's structure.
Reactivity and Reaction Mechanisms: DFT can be used to map out potential energy surfaces for various reactions involving 1-phenyl-3-pentene, such as electrophilic additions to the double bond or radical reactions. This can help elucidate reaction mechanisms, predict regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition), and understand transition states. Computational studies have been successfully applied to analyze the reactivity and topology of other phenyl-pentane derivatives chem960.comacs.orgresearchgate.net.
Molecular Dynamics Simulations: For understanding dynamic behavior and interactions in different environments, molecular dynamics simulations could provide insights into the compound's behavior in solution or condensed phases, although this might be more relevant for larger, more complex systems.
Potential for Novel Chemical Transformations and Advanced Applications
Despite the current limited understanding, the unique combination of a phenyl group and an internal alkene in 1-phenyl-3-pentene suggests several avenues for novel chemical transformations and advanced applications.
Potential Chemical Transformations:
Stereoselective Functionalization: The internal double bond presents opportunities for developing highly stereoselective reactions (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation) to produce chiral derivatives, which are valuable in pharmaceutical and fine chemical industries.
Polymer Chemistry: As an alkene, 1-phenyl-3-pentene could serve as a monomer or co-monomer in polymerization reactions, potentially leading to novel polymers with unique mechanical or optical properties due to the pendant phenyl groups. The use of 1-pentene (B89616) in oligomerization has been explored journals.co.za.
Building Block in Complex Synthesis: The compound could act as a versatile building block for synthesizing more complex organic molecules, including natural products or pharmaceutical intermediates. Its phenyl group allows for further aromatic functionalization, while the alkene can be transformed into various functionalities (alcohols, ketones, alkanes, etc.).
Rearrangement Reactions: The presence of both a phenyl group and an alkene might enable interesting rearrangement reactions under specific catalytic or thermal conditions, leading to unexpected and potentially valuable molecular scaffolds.
Advanced Applications:
Material Science: Derivatives of 1-phenyl-3-pentene could find applications in materials science, for instance, as components in liquid crystals, organic semiconductors, or as precursors for advanced polymeric materials with tailored properties.
Medicinal Chemistry (as an intermediate): While 1-phenyl-3-pentene itself may not have direct biological activity, its derivatives could be explored as potential therapeutic agents. Other phenyl-substituted alkenes have shown promise in areas like anti-inflammatory, antimicrobial, and anticancer research ontosight.aizhanggroup.org. The structural modifications of such compounds could enhance biological activity or selectivity against specific targets .
Fragrance and Flavor Industry: Given that some phenyl-substituted compounds possess aromatic qualities, 1-phenyl-3-pentene or its derivatives could potentially be investigated for use in fragrance or flavor formulations, similar to other phenyl-pentene derivatives zhanggroup.org.
Further research, particularly combining advanced synthetic methodologies with computational studies, is crucial to unlock the full potential of 1-phenyl-3-pentene and its derivatives.
Q & A
Basic Research Question
- NMR : Analyze and spectra to confirm the position of the double bond (δ 5–6 ppm for vinyl protons) and phenyl group substitution patterns .
- MS : Use electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z 146 for CH) and fragmentation patterns .
- IR : Look for C=C stretching bands near 1640 cm and aromatic C-H stretches around 3000 cm .
Advanced Research Question
- Catalyst Design : Replace traditional Pd catalysts with iron- or nickel-based systems to reduce costs and toxicity .
- Solvent Selection : Use ionic liquids or bio-based solvents (e.g., limonene) to improve sustainability .
- Waste Minimization : Employ continuous flow reactors to enhance yield and reduce byproducts .
Advanced Research Question
- LogP Prediction : Employ software like ChemAxon or ACD/Labs to estimate hydrophobicity (experimental LogP ~3.2) .
- Thermodynamic Data : Calculate enthalpy of formation (ΔfH°) via Gaussian or ORCA using DFT methods .
- Reactivity Simulations : Simulate reaction pathways using Schrödinger’s Jaguar or AutoDock for catalytic studies .
How can researchers design experiments to explore the biological activity of 1-Phenyl-3-pentene derivatives?
Advanced Research Question
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or cytotoxicity via MTT assays .
- Structure-Activity Relationships (SAR) : Modify the pentene chain length or phenyl substituents to correlate structural changes with bioactivity .
Ethical Note : Follow institutional review board (IRB) guidelines for toxicity studies involving human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
